tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate
CAS No.: 1034975-40-0
Cat. No.: VC2702870
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate - 1034975-40-0](/images/structure/VC2702870.png)
Specification
CAS No. | 1034975-40-0 |
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Molecular Formula | C21H33N3O3 |
Molecular Weight | 375.5 g/mol |
IUPAC Name | tert-butyl 4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoate |
Standard InChI | InChI=1S/C21H33N3O3/c1-21(2,3)27-20(25)18-6-5-17(24-11-9-23(4)10-12-24)15-19(18)22-16-7-13-26-14-8-16/h5-6,15-16,22H,7-14H2,1-4H3 |
Standard InChI Key | ZOSCZHCLHAHQEM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)NC3CCOCC3 |
Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)NC3CCOCC3 |
Introduction
Chemical Identity and Structural Characterization
tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate (CAS 1034975-40-0) is an organic compound characterized by a complex molecular architecture featuring multiple functional groups. The compound contains a benzoate core scaffold with strategic substitutions including a tert-butyl ester group, a 4-methylpiperazine moiety, and a tetrahydropyranyl amino group. These structural elements create a molecule with potential pharmaceutical relevance and synthetic versatility .
The compound's chemical identification parameters are summarized in Table 1, providing essential reference information for researchers working with this molecule.
Table 1: Chemical Identification Parameters of tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate
Parameter | Value |
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Common Name | tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate |
IUPAC Name | tert-butyl 4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoate |
CAS Registry Number | 1034975-40-0 |
Molecular Formula | C₂₁H₃₃N₃O₃ |
Molecular Weight | 375.51 g/mol |
SMILES Notation | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)NC3CCOCC3 |
InChI | InChI=1S/C21H33N3O3/c1-21(2,3)27-20(25)18-6-5-17(24-11-9-23(4)10-12-24)15-19(18)22-16-7-13-26-14-8-16/h5-6,15-16,22H,7-14H2,1-4H3 |
Key Structural Features
The molecular structure of tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate exhibits several important structural elements that contribute to its chemical behavior and potential biological activity :
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tert-Butyl Ester Group: This functional group serves as a protecting group for the carboxylic acid functionality, providing stability while allowing for selective deprotection under acidic conditions.
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Benzene Core: The central aromatic ring acts as a rigid scaffold that positions the various functional groups in specific spatial orientations.
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4-Methylpiperazine Substituent: This nitrogen-containing heterocycle is attached at position 4 of the benzene ring, introducing basic nitrogen atoms that can participate in hydrogen bonding and other interactions.
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Tetrahydropyranyl Amino Group: Located at position 2 of the benzene ring, this group introduces another potential point for hydrogen bonding and molecular recognition.
The combination of these structural elements creates a molecule with multiple potential interaction sites, which may explain its interest as a research chemical in pharmaceutical investigations.
Physical and Chemical Properties
Property | Predicted Value/Description | Rationale |
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Physical State | White to off-white solid | Based on similar substituted benzoates |
Solubility | Soluble in organic solvents (DCM, chloroform, DMSO); limited water solubility | Due to presence of both polar and non-polar groups |
Stability | Stable under normal conditions; sensitive to strong acids | tert-butyl ester group susceptible to acid hydrolysis |
Appearance | Crystalline powder | Typical for compounds of this structural class |
Chemical Reactivity
The reactivity profile of tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate is dictated by its constituent functional groups :
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tert-Butyl Ester: Susceptible to hydrolysis under acidic conditions, yielding the corresponding carboxylic acid with release of tert-butanol and carbon dioxide.
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Piperazine Ring: The tertiary and secondary amine functions can act as bases or nucleophiles in various chemical transformations; the N-methyl group modulates basicity and nucleophilicity.
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Arylamino Group: The secondary amine connecting the tetrahydropyran ring can participate in reactions typical of anilines, including acylation and alkylation, albeit with reduced reactivity due to conjugation with the aromatic ring.
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Aromatic Core: The benzene ring's reactivity toward electrophilic aromatic substitution is influenced by the electron-donating amino and piperazinyl groups, which activate the ring at specific positions.
Structural Comparison with Related Compounds
tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate shares structural similarities with various compounds that have been investigated for pharmaceutical applications, allowing for comparative analysis of structure-property relationships.
Table 3: Structural Comparison with Related Compounds
These structural relationships provide context for understanding the chemical behavior and potential applications of tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate.
Applications and Research Value
Current Applications
tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate is primarily described as a useful research chemical in the scientific literature . Its current applications include:
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Pharmaceutical Intermediate: The compound likely serves as a synthetic intermediate in the preparation of more complex pharmaceutical candidates.
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Building Block in Medicinal Chemistry: Its multifunctional structure makes it valuable for constructing libraries of compounds for biological screening.
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Research Tool: Used for investigating structure-activity relationships in drug discovery programs, particularly those targeting conditions where piperazine-containing compounds have shown promise.
Analytical Characterization
Researchers working with tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate would typically employ a range of analytical techniques for identification, purity assessment, and structural confirmation.
Spectroscopic Methods
Table 4: Expected Spectroscopic Characteristics
Analytical Technique | Expected Features | Significance |
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¹H NMR Spectroscopy | Signals for tert-butyl protons (δ ~1.5 ppm); aromatic protons (δ ~6.5-8.0 ppm); piperazine and tetrahydropyran protons (δ ~1.5-4.0 ppm); N-methyl protons (δ ~2.3 ppm) | Confirms structure and provides information on purity |
¹³C NMR Spectroscopy | Signals for carbonyl carbon (δ ~165 ppm); aromatic carbons (δ ~110-150 ppm); tert-butyl carbons (δ ~28 and 80 ppm); aliphatic carbons from piperazine and tetrahydropyran (δ ~20-55 ppm) | Confirms carbon framework |
IR Spectroscopy | Bands for C=O stretching (~1700 cm⁻¹); N-H stretching (~3300-3500 cm⁻¹); C-N stretching (~1200-1350 cm⁻¹); aromatic C=C stretching (~1450-1600 cm⁻¹) | Identifies key functional groups |
Mass Spectrometry | Molecular ion at m/z 375; fragmentation pattern showing loss of tert-butyl group (m/z 319) | Confirms molecular weight and structure |
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be essential for monitoring reaction progress during synthesis and assessing the purity of the final compound. The basic nitrogen atoms in the structure would influence chromatographic behavior, potentially requiring the use of modifiers in mobile phases to minimize peak tailing.
Future Research Directions
Based on the structural features and potential applications of tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate, several promising research directions emerge:
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Optimization of Synthetic Routes: Development of more efficient, scalable synthesis methods that overcome the current complexity challenges .
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Structure-Activity Relationship Studies: Systematic modification of the molecule's structural elements to investigate their impact on biological activity.
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Prodrug Development: Exploration of the compound's potential as a prodrug or as a template for designing prodrugs with improved pharmacokinetic properties.
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Target-Specific Applications: Investigation of specific disease targets where the compound's structural features might confer advantageous binding characteristics.
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